![molecular formula C20H15N3O4 B2941519 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide CAS No. 307509-47-3](/img/structure/B2941519.png)
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide
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Description
Synthesis Analysis
There is a study that discusses the design, synthesis, and evaluation of dihydrobenzo[cd]indole-6-sulfonamide as TNF-α inhibitors . The study reported a TNF-α inhibitor, EJMC-1 with modest activity. They optimized this compound by shape screen and rational design. In the first round, they screened a commercial compound library for EJMC-1 analogs based on shape similarity. Out of the 68 compounds tested, 20 compounds showed better binding affinity than EJMC-1 in the SPR competitive binding assay .Chemical Reactions Analysis
The study mentioned earlier also provides insights into the chemical reactions of related compounds . They designed S10 analogs, purchased seven of them, and synthesized seven new compounds. The best compound, 4e showed an IC50-value of 3 μM in cell assay, which was 14-fold stronger than EJMC-1 .Scientific Research Applications
Quality Control in Anticonvulsant Development
One significant application involves the development of quality control methods for promising anticonvulsants. Researchers have synthesized similar compounds, demonstrating high anticonvulsive activity in models of seizure, comparable to classic drugs like "Depakin". The development of identification, impurity determination, and quantitative determination methods for these substances is crucial for their standardization and further preclinical studies. The methods involve various analytical techniques, including IR, UV, and 1H NMR spectroscopy, ensuring the substance's purity and effectiveness as a potential medicinal product (I. Sych et al., 2018).
Sensor Development for Metal Ions
Another application is in the development of selective sensors for metal ions, such as Hg2+, in aqueous solutions. Derivatives of similar compounds, specifically those involving nitrobenzo and diazole groups, have been used to create fluorescent and colorimetric sensors. These sensors exhibit significant fluorescence quenching and spectral shifts in the presence of Hg2+, facilitating naked-eye detection of this heavy metal in environmental samples. This application highlights the compound's potential in environmental monitoring and safety assessments (Yi-Bin Ruan et al., 2011).
Physicochemical Characterization
Research into the physicochemical properties of bioactive compounds related to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide has been conducted to understand their solubility, distribution, and thermodynamic functions. Such studies are essential for drug formulation and delivery, as they provide critical data on the compound's behavior in different solvents and conditions, influencing its bioavailability and therapeutic efficacy (M. Ol’khovich et al., 2017).
Synthetic Methodologies
The compound's structure has inspired synthetic methodologies aiming at the construction of complex molecules. For example, oxidative reactions and condensation processes involving similar compounds have been explored to synthesize various pharmaceutical intermediates and bioactive molecules. These methodologies contribute to the advancement of synthetic organic chemistry and the development of new drugs and materials (J. Castells et al., 1982).
properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-2-22-17-10-9-16(14-7-4-8-15(18(14)17)20(22)25)21-19(24)12-5-3-6-13(11-12)23(26)27/h3-11H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVNLOBNMSVJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide |
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